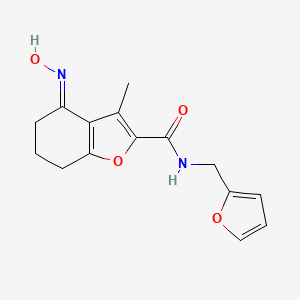![molecular formula C15H14N8O2 B2745855 N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 2191266-81-4](/img/structure/B2745855.png)
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide is a chemical compound featuring a complex molecular structure that integrates various nitrogen-rich heterocycles. This unique configuration imparts remarkable chemical and biological properties, making it a focal point of study in multiple scientific disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound is typically synthesized through a multi-step reaction sequence, starting from benzo[d]imidazole. Key intermediates include triazole and oxadiazole derivatives. Common reagents like hydrazine hydrate and acetic anhydride, as well as catalysis under acidic or basic conditions, are used to promote the formation of target structures.
Industrial Production Methods: For scalable production, the synthesis is optimized to minimize steps and reduce the use of hazardous reagents. Industry relies on automation and controlled reaction environments to ensure high yield and purity, employing methods such as continuous flow synthesis and solvent recovery techniques.
Analyse Chemischer Reaktionen
Types of Reactions: The compound undergoes various types of chemical reactions, including:
Oxidation: It reacts with oxidizing agents such as potassium permanganate.
Reduction: Employing reagents like lithium aluminum hydride to reduce specific functional groups.
Substitution: Commonly reacts with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions: Reagents like chloroform, methanol, and concentrated sulfuric acid are frequently utilized. Reactions often occur under reflux conditions, facilitating the desired transformations.
Major Products Formed: Depending on the reaction type, products include modified triazole or oxadiazole rings, indicating the compound’s versatility in synthetic applications.
Wissenschaftliche Forschungsanwendungen
This compound is pivotal in research due to its multifaceted applications:
Chemistry: Acts as a ligand in coordination chemistry, influencing catalyst design and material synthesis.
Biology: Shows promise in drug discovery due to its bioactive core structure, potentially targeting various diseases.
Medicine: Investigated for its antiviral, antibacterial, and anticancer properties, proving to be a potent candidate for therapeutic development.
Industry: Utilized in the manufacture of specialized polymers and advanced materials due to its robust chemical framework.
Wirkmechanismus
The compound’s mechanism of action involves intricate interactions with biological macromolecules. It can bind to specific enzymes or receptors, altering their activity. The presence of triazole and oxadiazole rings enhances its binding affinity and specificity, leading to significant biological effects. Pathways involved often include inhibition of key enzymes or interference with DNA replication processes.
Vergleich Mit ähnlichen Verbindungen
Comparison highlights its uniqueness through:
Structural Complexity: Unlike simpler analogs, it combines multiple heterocyclic systems.
Enhanced Bioactivity: Compared to similar compounds, its extensive nitrogen network offers superior interaction with biological targets.
Similar Compounds:
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-phenyl)-1H-benzo[d]imidazole-5-carboxamide
2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)benzoic acid
1H-benzo[d]imidazole-5-carboxamide derivatives.
By integrating diverse chemical elements, N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide stands out as a compound of great scientific interest, promising advances in multiple fields.
Eigenschaften
IUPAC Name |
N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N8O2/c1-9-19-15(25-21-9)13-7-23(22-20-13)5-4-16-14(24)10-2-3-11-12(6-10)18-8-17-11/h2-3,6-8H,4-5H2,1H3,(H,16,24)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLXBZPOOLOODC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3=CC4=C(C=C3)N=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-amino-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2745773.png)
![N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-3-(furan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2745774.png)
![N-(2-chlorophenyl)-2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2745775.png)
![7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamidoxime](/img/structure/B2745776.png)

![3-cinnamyl-9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2745779.png)
![N-(4-methoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B2745781.png)

![1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2745784.png)


![4-[3-(4-Fluorophenoxy)benzoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2745791.png)

![3-{[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2745795.png)
